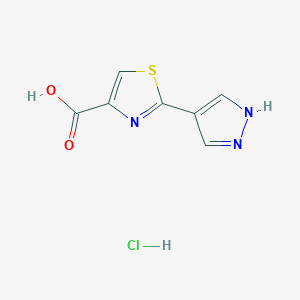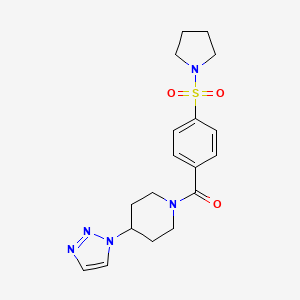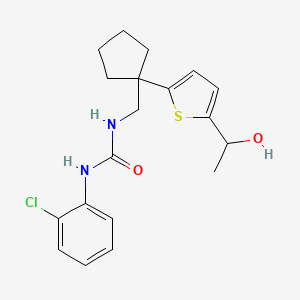![molecular formula C15H14N4O B2987036 2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone CAS No. 866010-73-3](/img/structure/B2987036.png)
2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antimalarial activities. For instance, Ammar et al. (2011) synthesized biologically active 4(3H)-quinazolinones, showing antimicrobial properties. Similarly, Bule, Haymete, and Kefale (2015) synthesized novel 4(3H)-quinazolinone derivatives as potential anti-malarial agents, with some compounds exhibiting activity against the parasite P. berghei. Meyyanathan, Ramu, and Suresh (2010) also reported the synthesis of 2-methyl-3H-quinazolinones with both antibacterial and antimalarial activities (Ammar et al., 2011; Bule, Haymete, & Kefale, 2015; Meyyanathan, Ramu, & Suresh, 2010).
Anticancer Activities
Quinazolinones have been explored for their anticancer activities. Joseph et al. (2010) synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and demonstrated their anticancer activity against HeLa cells. This research highlights the potential of quinazolinones in cancer therapy (Joseph et al., 2010).
Biofilm Inhibition
Quinazolinones have shown promise in inhibiting biofilm formation, a crucial factor in antibiotic resistance. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives that efficiently inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as leads in combating biofilm-associated infections (Rasapalli et al., 2020).
Chemical Synthesis and Drug Discovery
The chemical synthesis of quinazolinones involves various innovative methods that contribute to drug discovery and development. For example, Malmgren et al. (2008) described the large-scale manufacturing process of the anticancer agent thymitaq, showcasing the application of quinazolinones in pharmaceutical manufacturing (Malmgren, Bäckström, Sölver, & Wennerberg, 2008).
Eigenschaften
IUPAC Name |
2-[(pyridin-3-ylmethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-12-5-1-2-6-13(12)18-14(19-15)10-17-9-11-4-3-7-16-8-11/h1-8,17H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMZIFNNZTTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CNCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)


![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)


